molecular formula C23H26N6O10S2 B1139419 Momelotinib sulfate CAS No. 1056636-06-6

Momelotinib sulfate

Cat. No.: B1139419
CAS No.: 1056636-06-6
M. Wt: 610.6 g/mol
InChI Key: XJGPMRGWDSQVTN-UHFFFAOYSA-N
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Description

Momelotinib sulfate is a Janus kinase (JAK) inhibitor used primarily for the treatment of myelofibrosis, a type of bone marrow cancer. It is known for its ability to inhibit JAK1, JAK2, and activin A receptor type I (ACVR1), which are crucial in the signaling pathways involved in myelofibrosis .

Preparation Methods

The synthesis of momelotinib sulfate involves several steps. Initially, 4-morpholinoaniline undergoes a nucleophilic addition reaction with cyanamide to form 1-(4-morpholinophenyl)guanidine. Concurrently, methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal. These intermediates are then condensed at elevated temperatures in alcoholic alkali to form the desired pyrimidine, which is subsequently hydrolyzed to the corresponding acid. The final step involves an amidation reaction to produce momelotinib .

Chemical Reactions Analysis

Momelotinib sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur, particularly involving the morpholine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Momelotinib sulfate has several scientific research applications:

Mechanism of Action

Momelotinib sulfate exerts its effects by inhibiting JAK1, JAK2, and ACVR1. This inhibition blocks the JAK-STAT signaling pathway, which is aberrant in myelofibrosis. By inhibiting these pathways, this compound reduces the production of inflammatory cytokines, decreases splenomegaly, and improves anemia by lowering hepcidin levels and increasing serum iron and hemoglobin levels .

Comparison with Similar Compounds

Momelotinib sulfate is often compared with other JAK inhibitors such as ruxolitinib and pacritinib. While ruxolitinib also inhibits JAK1 and JAK2, pacritinib inhibits JAK2 and Fms-like tyrosine kinase 3 (FLT-3) but not JAK1. This compound’s unique ability to inhibit ACVR1 in addition to JAK1 and JAK2 sets it apart, particularly in its effectiveness in treating anemia associated with myelofibrosis .

Similar Compounds

This compound’s unique combination of targets and its effectiveness in treating anemia make it a valuable compound in the treatment of myelofibrosis.

Properties

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGPMRGWDSQVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735338
Record name Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056636-06-6
Record name Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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